molecular formula C25H20N2 B098456 4,4'-(9-Fluorenylidene)dianiline CAS No. 15499-84-0

4,4'-(9-Fluorenylidene)dianiline

Cat. No.: B098456
CAS No.: 15499-84-0
M. Wt: 348.4 g/mol
InChI Key: KIFDSGGWDIVQGN-UHFFFAOYSA-N
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Description

4,4’-(9-Fluorenylidene)dianiline, also known as FDA or BAFL, is a white powder with the molecular formula C25H20N2 . It has a molecular weight of 348.44 g/mol . It is a diamine .


Molecular Structure Analysis

The molecular structure of 4,4’-(9-Fluorenylidene)dianiline consists of two aniline groups attached to a fluorene core . The SMILES string representation of the molecule is Nc1ccc(cc1)C3(c2ccc(N)cc2)c4ccccc4-c5ccccc35 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-(9-Fluorenylidene)dianiline are not detailed in the sources, it’s known that similar compounds have been used in the formation of cyclotriphosphazene derivatives .


Physical and Chemical Properties Analysis

4,4’-(9-Fluorenylidene)dianiline has a density of 1.2±0.1 g/cm3, a boiling point of 535.2±50.0 °C at 760 mmHg, and a flash point of 334.1±29.6 °C . It has a molar refractivity of 111.1±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 279.7±3.0 cm3 .

Scientific Research Applications

Metal Ion Sensing

4,4'-(9-Fluorenylidene)dianiline has been utilized in synthesizing novel bridged cyclotriphosphazene and cyclotetraphosphazene derivatives, demonstrating high selectivity as fluorescence probes for detecting Cu(2+) and Fe(3+) ions in solutions. These findings highlight its potential in metal ion sensing and environmental monitoring applications (Çiftçi, Yenilmez, Şenkuytu, Durmuş, & Yuksel, 2013); (Şenkuytu & Yenilmez Çiftçi, 2016).

Electronic and Optical Materials

It has been used in the synthesis of polyimides and epoxy resins, with applications in electronic devices due to its influence on the thermal, mechanical, and electrical properties of these materials. For instance, its incorporation in polyimides enhances thermal stability, solubility, and dielectric properties, making it useful in high-temperature electronic applications (Yang et al., 2018); (Conceição & Felisberti, 2014).

Polymer Chemistry and Materials Science

This compound plays a critical role in the development of novel polymers with enhanced properties. It is a key ingredient in producing polymers with specific fluorescence characteristics, useful for optical devices and sensors. Its integration into various polymer frameworks has been shown to significantly improve the thermal stability and optical properties of these materials (Dai et al., 2009); (Çiftçi, Yenilmez, Şenkuytu, Durmuş, & Yuksel, 2015).

Fuel Cell Technology

In the field of fuel cell technology, this compound-derived polyimides have been investigated for their potential as proton-exchange membranes. These materials exhibit high thermal stability and improved proton conductivity, essential for efficient fuel cell operation (Ye, Bai, & Ho, 2006); (Chen et al., 2015).

Safety and Hazards

4,4’-(9-Fluorenylidene)dianiline is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The global market size for 4,4’-(9-Fluorenylidene)dianiline is expected to reach a significant value by 2029, indicating potential growth in its applications .

Properties

IUPAC Name

4-[9-(4-aminophenyl)fluoren-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFDSGGWDIVQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348173
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15499-84-0
Record name 4,4'-(9H-Fluorene-9,9-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(9-Fluorenylidene)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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